1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5/c1-12-7(8)10-6(11-12)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H2,8,10,11) |
InChI Key |
RNJFPLPJNNUIGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCN2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Succinic Anhydride (1): A key precursor, facilitating subsequent formation of cyclic intermediates.
- Aminoguanidine Hydrochloride: Provides the guanidine moiety essential for triazole ring formation.
- Amines (e.g., Morpholine, Pyrrolidine): Nucleophiles introduced to modify the triazole core.
- Solvents: Acetonitrile, ethanol, or methanol, selected based on reaction conditions and solubility profiles.
Reaction Conditions and Optimization
The synthesis involves initial formation of N-guanidinosuccinimide (2) via reaction of succinic anhydride with aminoguanidine, followed by microwave-assisted nucleophilic ring opening with amines. The optimized conditions for nucleophilic attack and cyclization are summarized in Table 1.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 | Initial trial; low yield, simple filtration |
| 2 | Acetonitrile | 170 | 25 | 45 | Improved yield; solvent screening |
| 3 | Acetonitrile | 170 | 25 | 58 | Optimized yield; reaction at 170°C |
Note: Microwave irradiation facilitates rapid heating, leading to higher yields and cleaner products.
Scale-Up and Scope
The optimized conditions enable synthesis on a 1–10 mmol scale, with yields ranging from 58% to 73% depending on the amine used. The scope includes primary, secondary, and aromatic amines, with limitations observed for less nucleophilic aromatic amines such as aniline.
Alternative Pathway Using N-Arylsuccinimides
Strategy
To overcome nucleophilicity limitations, an alternative route involves reacting N-phenylsuccinimide (4a) with aminoguanidine hydrochloride under microwave irradiation, promoting ring opening and subsequent cyclization to form the desired triazole derivative. This pathway is detailed in Scheme 1.
Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Ethanol | 170 | 50 | 23 | Lower yield; optimization necessary |
| 2 | Methanol | 170 | 50 | 54 | Better yield; solvent effect noted |
| 3 | Ethanol + KOH | 180 | 15 | 58 | Highest yield; one-pot microwave synthesis |
Note: The presence of potassium hydroxide enhances the nucleophilic attack, increasing yields.
Microwave-Assisted Synthesis and Reaction Optimization
Microwave irradiation significantly reduces reaction times and enhances yields. Key parameters include:
- Temperature Range: 170–180°C
- Reaction Time: 15–50 minutes
- Solvent Choice: Acetonitrile and methanol are preferred due to their dielectric properties.
- Base Addition: Potassium hydroxide improves nucleophilic ring opening efficiency.
Data Summary of Microwave Optimization
| Compound | Scale (mmol) | Solvent | Temp (°C) | Time (min) | Yield (%) | Method |
|---|---|---|---|---|---|---|
| 1 | 1 | Acetonitrile | 170 | 25 | 58 | Pathway A |
| 2 | 10 | Ethanol | 170 | 50 | 73 | Pathway B |
Notes on Tautomerism and Purification
The synthesized compounds exhibit tautomerism among amino and imino forms, influencing their reactivity and spectral properties. NMR spectroscopy and X-ray crystallography are employed for structural confirmation and tautomeric analysis.
Summary of Key Findings
- Microwave-assisted synthesis offers rapid, high-yield routes for compound preparation.
- Nucleophilic ring opening of succinimide derivatives is effective when employing nucleophiles with sufficient nucleophilicity.
- Alternative pathways via N-arylsuccinimides expand scope, especially for aromatic amines.
- Reaction optimization involves solvent choice, temperature, reaction time, and base addition.
- Structural analyses confirm the tautomeric forms and molecular packing, critical for understanding biological activity.
Chemical Reactions Analysis
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazoles and pyrrolidines.
Scientific Research Applications
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility : Pyrrolidinyl and pyridyl groups (cyclic amines) may improve aqueous solubility compared to aromatic (naphthyl) or aliphatic (isopropyl) substituents .
- Biological Activity : Bulky naphthyl groups correlate with anticancer activity, while electron-withdrawing groups (e.g., nitro, dichlorophenyl) enhance receptor antagonism or energetic performance .
- Thermal Stability : Nitro and tetrazole substituents (HANTT) increase thermal stability, critical for energetic materials .
Biological Activity
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyrrolidine ring and a triazole moiety, which may contribute to its diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H13N5
- Molecular Weight : 203.67 g/mol
- CAS Number : 2230789-70-3
Biological Activity Overview
The biological activities of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine include antimicrobial, anticancer, and enzyme inhibition properties. These activities are largely attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : The nitrogen atoms in the triazole ring facilitate interactions with microbial enzymes, potentially disrupting their function.
- Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has shown promise as an anticancer agent:
- Mechanism : It is believed to inhibit key enzymes involved in cancer cell proliferation.
- Research Findings : In vitro studies have reported cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values suggesting significant antiproliferative activity .
The biological effects of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as human methionine aminopeptidase type 2 (hMetAP2), which is implicated in tumor growth .
- Signal Transduction Modulation : It may influence signaling pathways that regulate cell survival and apoptosis.
Research Applications
The compound is utilized in various research contexts:
- Drug Development : As a scaffold for synthesizing novel therapeutic agents.
- Material Science : Its unique chemical structure is explored for developing new materials with specific properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple cyclic amine | Limited activity |
| Triazole | Five-membered ring | Antifungal properties |
| 1-Methyl Triazole | Combines pyrrolidine and triazole | Enhanced antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
